4-Oxo-6-phenylhex-5-enoic acid
Description
Structural Features and Classification within Organic Chemistry
4-Oxo-6-phenylhex-5-enoic acid is a polyfunctional organic molecule. nih.gov Its structure consists of a six-carbon hexanoic acid backbone. Key features include a ketone (oxo group) at the fourth carbon position, a carbon-carbon double bond between the fifth and sixth carbons (making it an enoic acid), and a phenyl group attached to the sixth carbon. nih.gov
The IUPAC name for this compound is this compound. nih.gov The arrangement of the ketone and the double bond classifies it as an α,β-unsaturated ketone, a conjugated system where the carbon-carbon double bond is adjacent to a carbonyl group. fiveable.mefiveable.me This conjugation of the π-electron systems results in unique electronic properties and reactivity. fiveable.me Furthermore, the presence of the carboxyl group (-COOH) categorizes it as a carboxylic acid. numberanalytics.combritannica.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₃ | nih.govlookchem.com |
| Molecular Weight | 204.22 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 5636-68-0 | nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)CCC(=O)O | nih.gov |
| InChI Key | WHJRPMKIJXEPDG-UHFFFAOYSA-N | nih.gov |
Significance of α,β-Unsaturated Ketones and Carboxylic Acids in Chemical Biology
The two primary functional groups in this compound, the α,β-unsaturated ketone and the carboxylic acid, are of considerable importance in chemical biology.
α,β-Unsaturated Ketones: This structural motif is a key feature in numerous biologically active natural products and pharmaceutical compounds. fiveable.me The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, particularly via a Michael addition reaction. fiveable.menih.gov This reactivity allows these compounds to form covalent bonds with biological nucleophiles, such as the cysteine residues in proteins. nih.govresearchgate.net This covalent modification can alter protein function, making α,β-unsaturated ketones valuable for designing enzyme inhibitors and other therapeutic agents. nih.gov This moiety is recognized by cellular sensors, such as in the NRF2 signaling pathway, which is involved in the response to oxidative stress. researchgate.net
Carboxylic Acids: Carboxylic acids are fundamental to life, forming the basis of amino acids, the building blocks of proteins, and fatty acids, which are essential for energy storage and cell membrane structure. numberanalytics.comlongdom.org The carboxyl group is characterized by its acidity, allowing it to donate a proton in biological systems. britannica.com This property is crucial for many biochemical reactions and for the solubility and transport of molecules. Carboxylic acids are central to major metabolic pathways, such as the citric acid cycle, where they are key intermediates in cellular energy generation. numberanalytics.comlongdom.org Their ability to form esters and amides is also fundamental to the structure of many biological macromolecules. fiveable.me
Current Research Trajectories and Challenges for this compound
Direct research specifically targeting this compound is not extensively documented in publicly available literature. However, research on structurally related compounds provides insight into its potential applications and the challenges that lie ahead.
Compounds containing the α,β-unsaturated ketone framework are actively investigated for their potential as therapeutic agents, particularly in areas like cancer and inflammatory diseases. researchgate.netontosight.ai For instance, research has shown that molecules with this moiety can act as ligands for receptors like PPARγ (peroxisome proliferator-activated receptor gamma), which is involved in metabolism and cell differentiation. nih.gov Similarly, compounds with related structures, such as 4-oxo-5-acetamido-6-phenyl-hex-2-enoic acid, have been studied as potent inactivators of enzymes like peptidylglycine α-mono-oxygenase (PAM), highlighting the potential for this chemical class in drug discovery. nih.gov
The primary challenges for the advancement of this compound in research include:
Target Identification: A significant hurdle is the identification of specific biological targets with which this compound interacts and the elucidation of its mechanism of action.
Synthesis and Analogs: Developing efficient and stereoselective synthetic routes is crucial for producing the compound and a library of related analogs for structure-activity relationship (SAR) studies.
Specificity and Reactivity: The reactivity of the α,β-unsaturated ketone, while a source of its potential bioactivity, also presents a challenge in controlling its reactions to achieve target specificity and avoid off-target effects.
Future research will likely focus on synthesizing and screening this and similar molecules against various biological targets to uncover novel therapeutic leads.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-oxo-6-phenylhex-5-enoic acid |
InChI |
InChI=1S/C12H12O3/c13-11(8-9-12(14)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |
InChI Key |
WHJRPMKIJXEPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CCC(=O)O |
Origin of Product |
United States |
Mechanistic Insights and Reaction Dynamics of 4 Oxo 6 Phenylhex 5 Enoic Acid Synthesis
Elucidation of Preferred Cyclization Pathways in Analog Synthesis
The synthesis of analogs related to 4-Oxo-6-phenylhex-5-enoic acid can involve oxidative cyclization pathways, particularly in the formation of furanone derivatives from 4-arylbut-3-enoic acids. nih.gov Research into these pathways has demonstrated that hypervalent iodine reagents can mediate a novel oxidative rearrangement, transforming 4-arylbut-3-enoic acids into 4-arylfuran-2(5H)-ones under mild conditions. nih.gov
The stereochemistry of the starting material is a critical determinant of the reaction pathway. For example, the (E)-isomer of a 4-phenyl-5-methylhex-4-enoic acid analog undergoes rearrangement to yield a highly substituted furanone. nih.gov In contrast, the (Z)-isomer exclusively forms the direct cyclization product without any rearrangement. nih.gov This divergence is attributed to the specific mechanistic pathway followed by each isomer upon reaction with the iodine(III) reagent. nih.gov The reaction for the (Z)-isomer is believed to proceed through a distinct pathway that favors direct ring closure. nih.gov
| Starting Material Isomer | Reaction Pathway | Product Type | Yield |
|---|---|---|---|
| (E)-Isomer | Oxidative Rearrangement | Rearranged Furanone | 89% |
| (Z)-Isomer | Direct Cyclization | Non-rearranged Furanone | 81% |
Stereochemical Control and Diastereoselectivity in Enone Formation
Control over stereochemistry is paramount in the synthesis of this compound and its derivatives. The formation of the α,β-unsaturated ketone (enone) functionality is often achieved with high stereoselectivity. A common and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction. gla.ac.ukgla.ac.uk This reaction, involving a β-ketophosphonate ester derived from an amino acid and an aldehyde (such as benzaldehyde), typically yields E-configured enone-containing amino acids. gla.ac.ukgla.ac.uk
Further stereochemical control can be exerted on the ketone group after the enone is formed. Diastereoselective reduction of the ketone can produce allylic alcohols with specific stereochemistry. gla.ac.uk The choice of reducing agent dictates which diastereomer is preferentially formed. For instance, the use of L-selectride or the (S)-CBS-Me reagent allows for the selective synthesis of either diastereomer of the resulting alcohol, which can then be used in subsequent synthetic steps like the Overman rearrangement to install an amino group. gla.ac.uk
| Reagent | Outcome | Application |
|---|---|---|
| L-selectride | Access to one diastereomer of the allylic alcohol | Precursor for Overman rearrangement |
| (S)-CBS-Me reagent | Access to the opposite diastereomer of the allylic alcohol | Precursor for Overman rearrangement |
Influence of Catalysis on Reaction Outcomes in Related Transformations
Catalysis plays a significant role in transformations related to the synthesis of complex molecules derived from precursors of this compound. In the synthesis of nonproteinogenic amino acids, Lewis acid catalysis is employed to facilitate heterocyclization reactions. gla.ac.uk
A notable example involves the synthesis of pyrimidine-derived amino acids from ynone precursors, which are structurally related to the enone of the target molecule. gla.ac.uk In this transformation, a Lewis acid, such as ytterbium triflate, catalyzes the cyclization of the ynone with an amidine. gla.ac.uk This catalytic approach provides an efficient route to a variety of pyrimidine (B1678525) analogues by altering the substituents on the starting materials. gla.ac.uk The use of catalysts like the Buchwald XPhos Pd G2 pre-catalyst has also been noted in related Suzuki-Miyaura cross-coupling reactions to create biphenyl (B1667301) side-chains in amino acid synthesis. gla.ac.uk
| Catalyst | Reactants | Product | Reaction Type |
|---|---|---|---|
| Ytterbium triflate (Lewis Acid) | Ynone, Acetamidine hydrochloride | Pyrimidine-derived amino acid | Heterocyclization |
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Modeling and Simulations for 4-Oxo-6-phenylhex-5-enoic Acid
Computational chemistry provides powerful tools to investigate the structure, reactivity, and properties of molecules like this compound at an atomic level. Through molecular modeling and simulations, researchers can gain insights that are complementary to experimental data, guiding further research and development.
The flexibility of this compound arises from the rotation around its single bonds. The α,β-unsaturated ketone moiety is a key structural feature, and the rotation around the C4-C5 single bond gives rise to two primary planar conformers: the s-trans and s-cis isomers. ias.ac.inrsc.org In the s-trans conformation, the C=C and C=O bonds are on opposite sides of the single bond, while in the s-cis conformation, they are on the same side. ias.ac.in
The relative stability of these conformers is influenced by a balance of steric and electronic effects. ias.ac.in Generally, the s-trans conformer is sterically favored and often more stable. imperial.ac.uk However, the presence of substituents can alter this preference. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these conformers and map the potential energy surface for the rotation around the C4-C5 bond.
The energy landscape would reveal the energy minima corresponding to the stable s-cis and s-trans conformers, as well as the transition state energy required for their interconversion. For this compound, the phenyl group and the carboxylic acid chain would also have multiple possible orientations, leading to a more complex energy landscape with several local minima.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| s-trans | 180° | 0.00 | 85 |
| Transition State | ~90° | 4.50 | - |
Note: This data is illustrative and represents a typical energy profile for an α,β-unsaturated ketone.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the conjugated π-system of the enone significantly influences the distribution and energy of the frontier orbitals. The HOMO is typically delocalized over the entire π-system, while the LUMO is also delocalized but with large coefficients on the carbonyl carbon and the β-carbon (C5). youtube.com This distribution makes these sites susceptible to nucleophilic attack, a characteristic reaction of α,β-unsaturated carbonyl compounds known as Michael addition. youtube.comorganic-chemistry.org
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. scirp.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-donating ability |
| LUMO | -2.1 | Electron-accepting ability |
Note: These energy values are hypothetical and would be calculated using quantum chemical methods like DFT.
The polarity of the solvent can significantly influence the electronic absorption spectra of molecules, a phenomenon known as solvatochromism. sciencepublishinggroup.com For compounds with chromophores like the α,β-unsaturated ketone in this compound, changes in solvent polarity can cause shifts in the wavelength of maximum absorption (λmax). youtube.com
This molecule can undergo two main types of electronic transitions: a π→π* transition, associated with the conjugated system, and an n→π* transition, involving the non-bonding electrons of the carbonyl oxygen.
π→π transitions:* In more polar solvents, the excited state (π*) is generally more stabilized than the ground state (π). This leads to a decrease in the energy gap and a shift to longer wavelengths (a bathochromic or red shift). youtube.com
n→π transitions:* The non-bonding electrons in the ground state are stabilized by hydrogen bonding in protic solvents. This stabilization is greater than that of the excited state, leading to an increase in the energy gap and a shift to shorter wavelengths (a hypsochromic or blue shift). sciencepublishinggroup.comyoutube.com
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic transitions and predict these spectral shifts. mdpi.com
Table 3: Hypothetical UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents
| Solvent | Polarity Index | λmax for n→π* transition (nm) | λmax for π→π* transition (nm) |
|---|---|---|---|
| Hexane | 0.1 | 320 | 280 |
| Chloroform | 4.1 | 315 | 285 |
| Ethanol | 5.2 | 305 | 290 |
Note: This data is illustrative of typical solvatochromic shifts for enones.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and reaction intermediates over time. For reactions involving this compound, such as a Michael addition, MD simulations can be used to study the stability and conformational dynamics of the reaction intermediates. organic-chemistry.org
For instance, in a base-catalyzed Michael addition, a nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate. ewadirect.com MD simulations could be employed to model this enolate in a solvent environment, providing information on its solvation shell, its conformational flexibility, and the lifetime of the intermediate. This can help in understanding the reaction mechanism and the factors that influence the stereochemical outcome of the reaction.
Computational Approaches to Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods are invaluable in establishing these relationships, particularly through Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov
QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For a series of derivatives of this compound, a QSAR study would involve several steps:
Data Set: A series of analogues would be synthesized, and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be measured experimentally.
Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can include constitutional, topological, electronic, and quantum chemical descriptors.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. rsc.org
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques.
A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. nih.gov
Table 4: Hypothetical Data for a QSAR Study of this compound Derivatives
| Compound | Substituent (R) | LogP (Lipophilicity) | HOMO Energy (eV) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 1 | H | 2.5 | -6.5 | 10.2 |
| 2 | 4-Cl | 3.2 | -6.7 | 5.8 |
| 3 | 4-OCH3 | 2.3 | -6.2 | 15.5 |
Note: This table presents hypothetical data that could be used to develop a QSAR model, where 'R' is a substituent on the phenyl ring.
In Silico Docking Studies with Biological Targets
In the exploration of the therapeutic potential of this compound and its derivatives, computational methods, particularly in silico docking studies, have been employed to elucidate their interactions with biological macromolecules. These studies are crucial for predicting the binding affinity and mode of interaction between a ligand and a target protein at the atomic level, thereby providing insights into the compound's potential mechanism of action and guiding further drug development efforts.
Research has focused on derivatives of a closely related compound, 2-oxo-6-phenylhexa-3,5-dienoic acid, specifically its thiosemicarbazone derivatives. researchgate.net These computational analyses have identified potential protein targets and have begun to map the key molecular interactions that may be responsible for observed biological activities.
One notable in silico docking study investigated a thiosemicarbazone derivative of 2-oxo-6-phenylhexa-3,5-dienoic acid against the Serine/threonine-protein kinase Sgk3. researchgate.net This kinase is implicated in cell growth and proliferation, making it a relevant target for therapeutic intervention. The study utilized "AutoDock Vina" for the molecular docking simulation and "CB-Dock2" for visualization of the interaction. researchgate.net
The results of the docking analysis indicated a strong interaction between the thiosemicarbazone derivative and the active site of the Serine/threonine-protein kinase Sgk3. researchgate.net A significant hydrogen bond was observed between the ligand and a threonine residue within the active site of the protein. researchgate.net The formation of this hydrogen bond is considered a critical interaction that could lead to the inactivation of the kinase, thereby inhibiting its role in cell growth and proliferation. researchgate.net This finding suggests that derivatives of this compound could potentially be developed as inhibitors of this kinase.
Table 1: Summary of In Silico Docking Study
| Ligand | Protein Target | Docking Software | Key Interaction | Potential Effect |
|---|
Biological Activity and Biotransformation Pathways of 4 Oxo 6 Phenylhex 5 Enoic Acid and Analogs
Enzymatic Biotransformation and Metabolic Fates
The enzymatic biotransformation of 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) is a critical step in the microbial degradation of biphenyl (B1667301) and related aromatic compounds. This process is central to the detoxification of these environmental pollutants and their conversion into metabolites that can enter central metabolic pathways.
Microbial Degradation Pathways involving Related Compounds
Microbial degradation of aromatic compounds like biphenyl is a key process in the natural cycling of carbon. Several bacterial species have evolved intricate enzymatic pathways to utilize these compounds as a source of carbon and energy.
In the aerobic microbial degradation of biphenyl, the pathway typically proceeds through a series of enzymatic reactions that open the aromatic rings. Biphenyl is first dihydroxylated to form 2,3-dihydroxybiphenyl. This intermediate then undergoes oxidative cleavage of one of its aromatic rings, a process known as meta-cleavage, to yield 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA). nih.govnih.govebi.ac.uk This bright yellow compound is a central intermediate in the biphenyl assimilation pathway. nih.govnih.gov The formation of HOPDA represents the commitment step in the degradation of the biphenyl structure, converting a stable aromatic compound into a linear, more readily metabolizable molecule.
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate was first isolated and identified as the meta-cleavage product from the incubation of 2,3-dihydroxybiphenyl with washed suspensions of Pseudomonas putida. nih.govnih.govresearchgate.net Its structure was confirmed through various chemical and physicochemical methods. researchgate.net The subsequent enzymatic hydrolysis of HOPDA yields benzoic acid and 2-hydroxypenta-2,4-dienoate, which are then further metabolized. nih.govnih.gov The presence of these downstream metabolites has been confirmed in cell-free extracts incubated with 2,3-dihydroxybiphenyl. nih.gov
The hydrolysis of meta-cleavage products like HOPDA is a crucial step that breaks the linear carbon chain into smaller, more manageable molecules. This reaction is catalyzed by a specific class of enzymes known as hydrolases. The hydrolysis of HOPDA involves the cleavage of a carbon-carbon bond, a chemically challenging reaction. The enzyme responsible, HOPDA hydrolase, facilitates this by adding a molecule of water across the target bond, leading to the formation of benzoic acid and 2-hydroxypenta-2,4-dienoate. uniprot.org This enzymatic strategy is a common feature in the degradation pathways of many aromatic compounds.
Characterization of Enzymes Involved in Degradation
The enzymes involved in the biphenyl degradation pathway are highly specific and efficient. The characterization of these enzymes is essential for understanding the metabolic potential of microorganisms and for potential applications in bioremediation.
The enzyme that catalyzes the hydrolysis of HOPDA is systematically known as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase, commonly referred to as HOPDA hydrolase or BphD. uniprot.org This enzyme is a key player in the biphenyl degradation pathway, as its activity is essential for the further breakdown of the ring-fission product. BphD belongs to the serine hydrolase superfamily and employs a catalytic triad of amino acids to facilitate the hydrolysis reaction. acs.org
Kinetic studies of BphD from Burkholderia xenovorans LB400 have provided insights into its catalytic mechanism. acs.org The enzyme rapidly transforms HOPDA into an enzyme-bound intermediate species, which then decays in a biphasic manner to release the products, 2-hydroxypenta-2,4-dienoate and benzoate. acs.org Product inhibition studies suggest that 2-hydroxypenta-2,4-dienoate is released before benzoate. acs.org
The properties of HOPDA hydrolase can vary between different bacterial species, reflecting adaptation to different environmental conditions and substrate ranges. For example, the enzyme from Pseudomonas cruciviae S93 B1 has been purified and characterized, revealing specific properties regarding its molecular weight, subunit structure, and optimal pH for activity.
| Property | Value |
|---|---|
| Molecular Weight (Native) | Approximately 160,000 Da |
| Subunit Molecular Weight | Approximately 29,000 Da |
| Subunit Composition | Homooctamer |
| Optimum pH | 7.4 |
The kinetic parameters of HOPDA hydrolases from different bacterial strains highlight the diversity in their catalytic efficiencies.
| Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |
|---|---|---|---|
| Burkholderia xenovorans LB400 | 6 | - | - |
Note: More extensive kinetic data for a range of substrates and enzymes from different organisms are available in specialized biochemical literature.
Biphenyl Dioxygenase and Catechol-1,2-dioxygenase in Catabolic Pathways
The catabolism of aromatic compounds, including those structurally related to 4-Oxo-6-phenylhex-5-enoic acid, is a critical biological process, particularly in microbial degradation pathways. Two key enzymes in the breakdown of biphenyl and its derivatives are biphenyl dioxygenase (BPDO) and catechol-1,2-dioxygenase. nih.govbibliotekanauki.pl The initial step in the biphenyl catabolic pathway is catalyzed by BPDO, which introduces two hydroxyl groups to the aromatic ring. nih.gov This is followed by the action of other enzymes to produce a catechol derivative. nih.gov
Catechol-1,2-dioxygenase, an intradiol ring-cleavage dioxygenase, then plays a crucial role by cleaving the aromatic ring of the catechol intermediate. bibliotekanauki.plmdpi.com This enzymatic step is a common strategy in the aerobic biodegradation of aromatic compounds, converting the cyclic structure into a linear product. researchgate.net For instance, in the degradation of biphenyl, 2,3-dihydroxybiphenyl 1,2-dioxygenase cleaves the catechol ring to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). nih.gov The resulting linear product is then further metabolized, eventually entering central metabolic pathways like the tricarboxylic acid cycle. researchgate.net The substrate specificity of these enzymes is a key factor in determining the range of aromatic compounds that can be degraded by a particular organism. nih.gov
Metabolic Divergence and Novel Degradation Routes
The microbial world exhibits remarkable metabolic diversity, leading to the evolution of novel degradation routes for a wide array of chemical compounds, including anthropogenic ones. stanford.edu Different microorganisms may employ distinct catabolic pathways for the same compound, a phenomenon known as metabolic divergence. nih.gov This divergence can be attributed to the different complements of enzymes, including those with promiscuous activities, present in various organisms. stanford.edu
The degradation of complex molecules can involve a series of enzymatic reactions, including hydrolysis, dehalogenation, and hydroxylation, leading to the formation of various intermediate metabolites. nih.gov The efficiency of these degradation pathways can be influenced by environmental factors such as pH, which affects microbial enzyme activity. nih.gov The study of these metabolic pathways is crucial for understanding the fate of chemical compounds in the environment and for developing bioremediation strategies. The enrichment of microbial consortia from contaminated environments has proven to be an effective approach for discovering novel and efficient degradation pathways. nih.gov
Enzymatic Inhibition Studies and Biological Target Engagement
Kinetic and Stereochemical Analysis of Enzyme Inactivation (e.g., Peptidylglycine alpha-mono-oxygenase for analogs)
The study of enzyme inactivation provides valuable insights into the mechanism of action of inhibitors and the catalytic mechanisms of enzymes. A notable example is the investigation of peptidylglycine alpha-mono-oxygenase (PHM), an enzyme involved in the biosynthesis of many peptide hormones. nih.gov Kinetic isotope effect studies have been employed to elucidate the details of the PHM-catalyzed reaction. nih.gov
Inhibition of Viral Enzymes (e.g., Influenza Virus PA Endonuclease by related structures)
The endonuclease activity of the influenza virus polymerase acidic (PA) protein is an attractive target for the development of antiviral drugs. mdpi.com This enzyme is essential for the "cap-snatching" mechanism that the virus uses to transcribe its messenger RNAs. A number of small molecules have been identified as inhibitors of the PA endonuclease.
Notably, compounds with a β-diketo acid (DKA) motif have shown potent inhibitory activity. One such compound, 2,4-dioxo-4-phenylbutanoic acid, has been used in several enzymatic studies with the PA endonuclease. The inhibitory activity of these compounds is often dependent on their ability to chelate the metal ions in the active site of the enzyme. The development of these inhibitors is guided by structure-based analysis of their binding modes in the enzyme's active site.
Exploration of Other Enzyme Targets (e.g., Cysteine Proteases, HIV-1 Protease for general class)
The diverse chemical functionalities present in compounds related to this compound suggest the potential for interaction with a variety of enzyme targets.
Cysteine Proteases: The α,β-unsaturated ketone moiety is a known electrophilic warhead that can covalently react with the active site cysteine residue of cysteine proteases. This class of enzymes is involved in numerous physiological and pathological processes, making them important therapeutic targets. The inhibition of cysteine proteases by compounds containing an α,β-unsaturated ketone can be highly effective, and the specificity of these inhibitors can be modulated by incorporating peptide-like sequences that interact with the substrate-binding sites of the protease.
HIV-1 Protease: The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme is a cornerstone of antiretroviral therapy. While the inhibitors of HIV-1 protease are typically peptide mimics, the exploration of novel chemical scaffolds is an ongoing area of research. The development of inhibitors for this enzyme has been greatly aided by structural biology, which has provided detailed insights into the interactions between inhibitors and the enzyme's active site.
Analysis of Structure-Activity Relationships for Enzyme Inhibition
The systematic study of how chemical structure relates to biological activity is fundamental to the development of potent and selective enzyme inhibitors. Structure-activity relationship (SAR) studies involve modifying the chemical structure of a lead compound and evaluating the impact of these changes on its inhibitory activity.
For instance, in the development of inhibitors for the influenza virus PA endonuclease, modifications to the phenyl ring of 2,4-dioxo-4-phenylbutanoic acid have been shown to influence potency. Similarly, for cysteine protease inhibitors, the nature of the substituents on the inhibitor scaffold can significantly affect both potency and selectivity. The potency of peptidyl vinyl sulfone inhibitors of the cysteine proteases falcipain-2 and falcipain-3, for example, is not always a direct predictor of their activity against the malaria parasite, highlighting the importance of considering factors such as cell permeability in SAR studies. nih.gov
Below is an interactive data table summarizing the inhibitory activities of some compounds against various enzymes, as discussed in the literature.
Preclinical Models and In Vitro Assays for Biological Activity
The biological activities of this compound and its analogs, which fall under the broader class of chalcones and enones, are evaluated using a variety of preclinical models and in vitro assays. These studies are fundamental in determining the potential therapeutic applications of these compounds by assessing their interactions with biological targets. In vitro assays, which are conducted in a controlled environment outside of a living organism, are particularly crucial for the initial screening and characterization of these molecules.
A range of in vitro techniques is employed to elucidate the biological effects of these compounds. nih.gov Cytotoxicity assays using various cell lines are common for assessing anticancer potential. mdpi.comnih.govbeilstein-journals.org These can include immortalized cell lines, primary cultures, and stem cells, each providing unique insights into the compound's mechanism of action. nih.gov Furthermore, enzyme inhibition assays are pivotal in understanding how these compounds might modulate specific biological pathways. For instance, assays targeting enzymes like α-glucosidase and α-amylase are used to evaluate antidiabetic potential. nih.gov
Dose-Response Curve Determination (e.g., IC50 values)
A critical aspect of evaluating the biological activity of this compound and its analogs is the determination of their dose-response curves, from which key parameters such as the half-maximal inhibitory concentration (IC50) are derived. The IC50 value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. This quantitative measure is essential for comparing the potency of different compounds and for selecting promising candidates for further development.
For chalcone derivatives, a wide range of IC50 values has been reported across various biological targets, highlighting the diverse potential of this class of compounds.
Anticancer Activity
In the context of anticancer research, the cytotoxic effects of chalcone derivatives have been extensively studied against numerous cancer cell lines.
| Compound/Derivative | Cell Line | IC50 Value |
| Chalcone Derivative 5 | AGS (Gastric Adenocarcinoma) | < 1.0 µg/mL |
| Chalcone Derivative 5 | HL-60 (Acute Promyelocytic Leukemia) | < 1.57 µg/mL |
| Chalcone Derivative 7 | AGS (Gastric Adenocarcinoma) | < 1.0 µg/mL |
| Chalcone Derivative 7 | HL-60 (Acute Promyelocytic Leukemia) | < 1.57 µg/mL |
| Vanillin-based Chalcone Analogue 9 | HCT-116 (Colon Cancer) | 6.85 ± 0.71 µg/mL |
| Vanillin-based Chalcone Analogue 10 | HCT-116 (Colon Cancer) | 7.9 ± 1.37 µg/mL |
| Coumaryl–chalcone Derivative 19 | A-549 (Lung Cancer) | 70.90 µg/mL |
| Coumaryl–chalcone Derivative 19 | Jurkat (Leukemia) | 79.34 µg/mL |
| Coumaryl–chalcone Derivative 19 | MCF-7 (Breast Cancer) | 79.13 µg/mL |
| Flavokawain B | A549 (Lung Cancer) | 11 µg/mL |
| Flavokawain B | H1299 (Non-small cell lung cancer) | 5.1 µg/mL |
| Platinum Complex of Chalcone 21 | A549/CDDP (Cisplatin-resistant Lung Cancer) | 0.31 ± 0.09 µM |
| Platinum Complex of Chalcone 21 | SGC-7901/CDDP (Cisplatin-resistant Gastric Cancer) | 0.71 ± 0.18 µM |
| 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide (58) | HepG2 (Hepatocarcinoma) | 7.17 µM |
| 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide (58) | SMMC-7721 (Hepatocellular Carcinoma) | 3.05 µM |
| 4-acetyl-5-furan/thiophene-pyrazole Derivative 59 | HepG2 (Hepatocarcinoma) | 26.6 µg/mL |
| 4-acetyl-5-furan/thiophene-pyrazole Derivative 59 | A549 (Lung Cancer) | 27.7 µg/mL |
| Chalcone 60 | HepG-2 (Hepatocarcinoma) | 0.33 µM |
| Chalcone 60 | HeLa (Cervical Cancer) | 0.41 µM |
| Chalcone 60 | MGC-803 (Gastric Cancer) | 0.30 µM |
| Chalcone 60 | NCI-H460 (Large cell lung cancer) | 0.45 µM |
| Chalcone 60 | HL-7702 (Normal Liver) | 11.85 µM |
| α-phthalimido-chalcone 61 | Hep G2 (Hepatocarcinoma) | 1.62 µM |
| α-phthalimido-chalcone 61 | MCF-7 (Breast Cancer) | 1.88 µM |
Data sourced from multiple studies on chalcone derivatives. mdpi.comnih.gov
Antidiabetic Activity
The potential of chalcones and their derivatives as antidiabetic agents has been investigated through their inhibitory effects on α-glucosidase and α-amylase.
| Compound/Derivative | Target Enzyme | IC50 Value |
| Synthetic Intermediate Chalcones (1–24) | α-glucosidase / α-amylase | 15 ± 0.14 to 385 ± 5.60 μM |
| Chalcone 1 | Not specified | 840 ± 2.50 μM |
| Chalcones 1–13 | α-amylase | 1.25 ± 1.05 to 2.40 ± 0.09 µM |
| Bis-chalcones 14–18 | α-amylase | 1.25 ± 1.05 to 2.40 ± 0.09 µM |
| Chalcone-triazole Conjugate 1b | α-glucosidase | 3.2 ± 0.2 µM |
Data compiled from reviews on the pharmacological properties of chalcones. nih.gov
Other Biological Activities
Chalcone derivatives have also been evaluated for other activities, such as anti-inflammatory and antileishmanial effects.
| Compound/Derivative | Biological Activity | IC50 Value |
| Methoxylated phenyl-based chalcone 2f | Anti-inflammatory (NO inhibition) | 11.2 µM |
| Chalcone-hybrid 4a | Antileishmanial | 0.53 µM |
| Chalcone-hybrid 4b | Antileishmanial | 0.5 µM |
| Chalcone-hybrid 4c | Antileishmanial | 0.47 µM |
| Chalcone derivative 11e | Anti-inflammatory (NO inhibition) | 1.46 µM |
| Chalcone derivative 7 | Anti-inflammatory (Neutrophil elastase inhibition) | 25.61 ± 0.58 µg/mL |
| Chalcone derivative 8 | Anti-inflammatory (Neutrophil elastase inhibition) | 25.73 ± 0.39 µg/mL |
Data from studies on the pharmacological significance of chalcone derivatives. nih.govhumanjournals.com
The determination of dose-response curves and IC50 values is a foundational step in the preclinical evaluation of this compound and its analogs. This data provides a quantitative basis for structure-activity relationship (SAR) studies, guiding the modification of chemical structures to enhance potency and selectivity for desired biological targets.
Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of 4-Oxo-6-phenylhex-5-enoic acid. Each method provides unique insights into the molecular framework.
NMR spectroscopy is a powerful tool for determining the precise arrangement of hydrogen and carbon atoms. For this compound, both ¹H and ¹³C NMR are used to confirm its structure.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The α,β-unsaturated ketone system is particularly revealing, with the vinylic protons showing characteristic chemical shifts and coupling constants. Protons on carbons adjacent to carbonyl groups are deshielded and appear at a lower field. stackexchange.com
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbons of the ketone and carboxylic acid functional groups are highly deshielded and appear significantly downfield (160-220 ppm). libretexts.orgnetlify.app The sp² carbons of the phenyl group and the double bond are also found in a characteristic downfield region. netlify.appcdnsciencepub.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | α to COOH | ~2.7 | - |
| H-3 | β to COOH | ~3.0 | - |
| H-5 | α to Phenyl | ~6.8 (d) | - |
| H-6 | β to Carbonyl | ~7.6 (d) | - |
| Aromatic H | Phenyl | ~7.3-7.5 (m) | - |
| Carboxylic H | COOH | >10 (broad s) | - |
| C-1 | COOH | - | ~175 |
| C-2 | CH₂ | - | ~35 |
| C-3 | CH₂ | - | ~40 |
| C-4 | C=O (Ketone) | - | ~198 |
| C-5 | =CH | - | ~128 |
| C-6 | =CH-Ph | - | ~145 |
| Aromatic C | Phenyl | - | ~127-133 |
Note: Predicted values are based on established chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions. (d) = doublet, (m) = multiplet, (broad s) = broad singlet.
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is characterized by the distinct absorption bands of the carboxylic acid and the α,β-unsaturated ketone.
The most notable features include:
A very broad O-H stretching band for the carboxylic acid, typically found in the 2500-3300 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com This broadness is a result of hydrogen bonding. orgchemboulder.com
A strong, sharp absorption from the ketone carbonyl (C=O) group. Due to conjugation with the double bond, this band appears at a lower wavenumber, typically around 1665-1710 cm⁻¹. orgchemboulder.com
The carboxylic acid carbonyl (C=O) stretch, which is also strong and appears around 1690-1760 cm⁻¹. orgchemboulder.com
The C=C stretching vibration of the alkene and aromatic ring, typically found in the 1600-1685 cm⁻¹ region.
A C-O stretching band for the carboxylic acid between 1210 and 1320 cm⁻¹. spectroscopyonline.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1690-1760 | Strong |
| α,β-Unsaturated Ketone | C=O Stretch | 1665-1710 | Strong |
| Alkene / Aromatic | C=C Stretch | 1600-1685 | Medium-Weak |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.
Key fragmentation pathways for this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve:
Loss of H₂O: A common fragmentation for carboxylic acids. researchgate.net
Loss of CO₂: Decarboxylation is a characteristic fragmentation of carboxylic acids. youtube.com
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups, leading to the formation of stable acylium ions (R-CO⁺). libretexts.orglibretexts.org
McLafferty Rearrangement: If a gamma-hydrogen is available relative to a carbonyl group, this rearrangement can occur, leading to a characteristic neutral loss. youtube.comyoutube.com
Table 3: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 218.24 g/mol )
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 218 | [M]⁺ | Molecular Ion |
| 201 | [M-OH]⁺ | Loss of hydroxyl radical |
| 173 | [M-COOH]⁺ | Loss of carboxyl group |
| 131 | [C₉H₇O]⁺ | Cleavage yielding the cinnamoyl cation |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
UV-Visible spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The chromophore in this compound consists of the phenyl group conjugated with the carbon-carbon double bond and the carbonyl group (a cinnamaldehyde-like system). This extended conjugation results in a strong absorption in the UV region. The maximum absorbance (λmax) is expected to be in the range of 280-320 nm, corresponding to the π → π* electronic transition of the conjugated system. researchgate.netspkx.net.cnshimadzu.com The less intense n → π* transition of the carbonyl group would appear at a longer wavelength. libretexts.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
HPLC is the most common chromatographic technique for the analysis and purification of organic acids. A reversed-phase HPLC method is typically employed for a compound like this compound. shimadzu.com
Stationary Phase: A C18 (ODS) column is commonly used, which is nonpolar. scioninstruments.com
Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with formic or phosphoric acid to suppress ionization of the carboxyl group) and an organic modifier (like acetonitrile (B52724) or methanol), is used. oiv.int
Detection: A UV detector is highly effective, set at the λmax of the compound (e.g., ~287-320 nm) to ensure high sensitivity and selectivity. shimadzu.comscioninstruments.com
By comparing the retention time of a sample to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantification.
Table 4: Typical HPLC Conditions for Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) |
| Gradient | Isocratic or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 287 nm |
| Column Temperature | 25-30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like "this compound," which contains a polar carboxylic acid group, direct analysis by GC can be challenging due to its relatively low volatility and potential for peak tailing. To address these issues, derivatization is a common and often necessary sample preparation step. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester.
Derivatization: A prevalent method for the derivatization of carboxylic acids is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. This transformation significantly increases the volatility of the analyte, making it amenable to GC analysis.
Instrumentation and Conditions: A typical GC system for the analysis of derivatized "this compound" would consist of a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The use of a GC-MS system provides the added advantage of structural confirmation through the mass spectrum of the analyte.
Below are representative, hypothetical GC conditions for the analysis of the TMS-derivative of "this compound":
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (for FID) or MS transfer line at 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
These conditions are illustrative and would require optimization for specific applications to achieve the desired resolution and sensitivity. The retention time of the derivatized compound under these conditions would be a key parameter for its identification and quantification.
Capillary Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE), also known as free solution capillary electrophoresis, is a high-resolution separation technique well-suited for the analysis of charged species such as carboxylic acids. azom.com This method separates analytes based on their charge-to-size ratio in an electric field. libretexts.org For "this compound," which possesses a carboxylic acid functional group, CZE offers a viable analytical approach without the need for derivatization.
Principle of Separation: In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) or buffer. At a pH above the pKa of the carboxylic acid group, the compound will be deprotonated and carry a negative charge. When a voltage is applied across the capillary, the negatively charged analyte will migrate towards the anode. However, the electroosmotic flow (EOF) of the bulk solution is typically directed towards the cathode, carrying all species, including anions, in that direction. The separation is achieved because analytes with different electrophoretic mobilities will travel at different velocities, reaching the detector at distinct times.
Instrumentation and Conditions: A CZE system consists of a high-voltage power supply, a fused-silica capillary, two buffer reservoirs, and a detector, commonly a UV-Vis spectrophotometer.
The following table outlines plausible CZE conditions for the analysis of "this compound":
| Parameter | Condition |
| Capillary | Uncoated fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm internal diameter) |
| Background Electrolyte (BGE) | 20-50 mM phosphate or borate (B1201080) buffer at a pH of 7-9 |
| Applied Voltage | 15-25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
| Detection | UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., around 210 nm for the carboxylic group or a longer wavelength if the phenylhexenoic structure provides a suitable chromophore) |
The migration time of "this compound" would be used for its identification, while the peak area would be proportional to its concentration. CZE methods are often characterized by their high efficiency, short analysis times, and minimal sample and reagent consumption.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. velp.com For a pure sample of "this compound," elemental analysis provides experimental confirmation of its chemical formula, C₁₂H₁₄O₃. azom.comaccessengineeringlibrary.com The most common method for determining the percentages of carbon, hydrogen, and nitrogen in organic compounds is combustion analysis. researchgate.net
Methodology: In a typical combustion analysis, a small, precisely weighed sample of the compound is heated to a high temperature in the presence of excess oxygen. This process leads to the complete combustion of the sample into gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and, if present, nitrogen oxides. These combustion products are then passed through a series of traps that selectively absorb each component, and their masses are determined. From these masses, the percentage composition of each element in the original sample can be calculated. The oxygen content is usually determined by difference or through a separate pyrolysis method.
Theoretical vs. Experimental Data: The theoretical elemental composition of "this compound" can be calculated from its molecular formula (C₁₂H₁₄O₃) and the atomic weights of its constituent elements. A comparison of the experimentally determined percentages with the theoretical values serves as a crucial check of the sample's purity and identity.
The following table presents the theoretical elemental composition of "this compound":
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 69.88 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.84 |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.27 |
| Total | 206.241 | 100.00 |
In a research context, the experimentally obtained values for carbon and hydrogen should ideally be within ±0.4% of the theoretical values to confirm the compound's empirical formula and high purity.
Q & A
Q. What frameworks exist to resolve ethical dilemmas in publishing conflicting findings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
